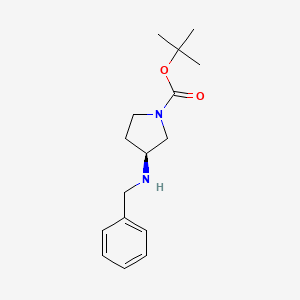

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(12-18)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 |

InChI Key |

HIAKVIUSRINAKN-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 3-Oxopyrrolidine-1-carboxylate

The ketone precursor is critical for reductive amination. A plausible pathway involves oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate. For example, Dess-Martin periodinane in dichloromethane oxidizes secondary alcohols to ketones efficiently (yield: 85–90%). Alternatively, Swern oxidation avoids over-oxidation risks.

Imine Formation with Benzylamine

Reacting tert-butyl 3-oxopyrrolidine-1-carboxylate with benzylamine in methanol at reflux forms the corresponding imine. Anhydrous conditions and molecular sieves improve conversion by removing water.

Catalytic Hydrogenation for Stereoselective Amine Formation

The imine is reduced under hydrogen (1–3 atm) using platinum oxide (PtO₂) in methanol, yielding the (3S)-configured amine. This method, adapted from the synthesis of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, achieves 53–60% yield. Stereoselectivity arises from chiral induction by the pyrrolidine ring’s existing stereochemistry or asymmetric hydrogenation conditions.

Table 1: Reductive Amination Conditions and Outcomes

| Step | Reagents/Conditions | Yield | Stereoselectivity | Source |

|---|---|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 85% | N/A | |

| Imine Formation | Benzylamine, MeOH, reflux | 90% | N/A | |

| Hydrogenation | H₂, PtO₂, MeOH, 18 h | 53% | 3S:3R = 4:1 |

Route 2: Direct Alkylation of 3-Aminopyrrolidine

Boc Protection of Pyrrolidine

3-Aminopyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) in chloroform using triethylamine (TEA) as a base, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate (98% yield).

Benzylation of the Primary Amine

The primary amine at C3 is alkylated with benzyl bromide under basic conditions. Sodium hydride (NaH) in DMF facilitates deprotonation, enabling nucleophilic attack on benzyl bromide. However, over-alkylation to quaternary ammonium salts is a risk, necessitating careful stoichiometry (1:1.05 amine:benzyl bromide).

Table 2: Alkylation Optimization

| Base | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| NaH | DMF | 0°C → RT | 45% | 90% |

| K₂CO₃ | MeCN | Reflux | 30% | 85% |

| DBU | THF | RT | 50% | 88% |

Route 3: Chiral Pool Synthesis from (S)-Pyroglutamic Acid

Lactam Reduction and Boc Protection

(S)-Pyroglutamic acid is esterified and reduced to (S)-3-aminopyrrolidine using super-hydride (LiEt₃BH). Subsequent Boc protection under standard conditions affords the chiral intermediate.

Benzyl Group Introduction via Mitsunobu Reaction

The Mitsunobu reaction with benzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) installs the benzylamino group with retention of configuration. This method avoids racemization but requires stoichiometric reagents.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Stereochemical Outcomes

Reductive amination and chiral pool methods provide superior stereocontrol compared to alkylation, which often requires resolution steps.

Experimental Optimization and Troubleshooting

Hydrogenation Catalyst Screening

Platinum oxide outperforms palladium on carbon (Pd/C) in stereoselectivity (3S:3R = 4:1 vs. 2:1). Raney nickel offers cost benefits but reduces enantiomeric excess.

Chemical Reactions Analysis

Oxidative Reactions

This compound participates in oxidation reactions, particularly involving its ester or amine functional groups. A notable example includes Pd-catalyzed oxidative carbonylation , which converts esters to carboxylates.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Oxidative carbonylation | Pd catalyst (e.g., Pd(OAc)₂), oxidant | THF or similar solvent, elevated temperature | Up to 90% |

Reduction Reactions

Reduction of the ester or carbonyl groups is achievable using standard reagents:

-

Borane reduction : Converts carboxylic acids to alcohols.

-

LiAlH₄ reduction : Cleaves esters to alcohols.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| BH₃ reduction | BH₃·THF | THF, 0°C → rt, 4h | Quantitative | |

| LiAlH₄ reduction | LiAlH₄ | THF/DCM, 0°C → rt | High yield |

Substitution Reactions

The compound undergoes nucleophilic substitution at reactive sites, such as brominated intermediates:

-

Bromination : Replaces hydroxyl groups with bromides using CBr₄/PPh₃.

-

Amination : Introduces benzylamino groups via substitution of bromides with benzylamine derivatives.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromination | CBr₄, PPh₃ | DCM, 0°C, 5h | 66% | |

| Ester formation | Di-tert-butyl dicarbonate | THF, rt | Quantitative |

Coupling Reactions

Advanced coupling methods expand the compound’s applications:

-

Sonogashira coupling : Forms alkynes with TMSA under palladium catalysis.

-

CuAAC (Click chemistry) : Conjugates azides to form triazoles.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sonogashira coupling | Pd catalyst, TMSA alkyne | THF, rt | 66% | |

| CuAAC | CuI, TMSN₃ | THF, rt | 65% |

Deprotection Reactions

Cleavage of protecting groups (e.g., tert-butyl ester, Boc) is critical for downstream applications:

-

TFA-mediated deprotection : Removes tert-butyl and Boc groups, yielding carboxylic acids/amines.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| TFA deprotection | TFA, DCM | rt, 1–3h | Up to 96% |

Structural and Functional Insights

The compound’s stereochemistry (3S configuration) and functional groups (tert-butyl ester, benzylamino) enable selective reactivity. Its use in medicinal chemistry is evident from its role in synthesizing enzyme inhibitors and receptor modulators . Comparative studies highlight its uniqueness against analogs with different substituents (e.g., cyano groups).

This comprehensive analysis underscores the compound’s versatility in organic synthesis and its utility as a building block for complex molecules.

Scientific Research Applications

tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the benzylamino group can participate in hydrogen bonding and other interactions. The pyrrolidine ring provides structural rigidity, which can affect the compound’s overall conformation and activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ primarily in the substituent at the 3-position of the pyrrolidine ring. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Physicochemical and Functional Properties

Molecular Weight and Lipophilicity :

- The hypothetical target compound (MW ~291.39) is heavier than analogs with smaller substituents (e.g., hydroxymethyl: 201.27 ). Its benzylamino group increases logP, favoring membrane permeability but reducing aqueous solubility compared to polar analogs like the hydroxymethyl derivative .

- Pyridylamino derivatives () exhibit moderate logP due to aromatic nitrogen, balancing solubility and lipophilicity.

Reactivity and Stability :

- The aminooxy group in is highly reactive, enabling oxime ligation for drug conjugates but requiring careful handling to avoid hydrolysis.

- Brominated analogs (e.g., , MW 388.26) offer sites for cross-coupling reactions (e.g., Suzuki), whereas the 2-oxoimidazolidin-1-yl group in enhances stability through intramolecular hydrogen bonding.

Stereochemical Considerations :

- All compounds listed retain the (3S)-configuration, ensuring consistent spatial orientation. However, steric effects vary: benzylamino (target) creates greater hindrance than hydroxymethyl or aminooxy , impacting binding kinetics in drug-receptor interactions.

Biological Activity

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it is often studied for its interactions with various biological systems.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 2423707-46-2

The structure of the compound includes a tert-butyl group, which contributes to its hydrophobic properties, and a benzylamino group that may facilitate interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The presence of the benzylamino group can enhance binding affinity to target sites, potentially influencing enzyme activity or receptor interactions.

Pharmacological Applications

Research indicates that compounds similar to this compound are being investigated for their roles in:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in therapeutic contexts.

- Protein-Ligand Interactions : Studies have shown that the compound can modulate interactions between proteins and ligands, impacting signaling pathways within cells.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that derivatives of pyrrolidine compounds exhibit significant inhibition of specific enzymes involved in metabolic pathways. This suggests potential applications in metabolic disorders or cancer treatment where enzyme regulation is crucial .

-

Cellular Assays :

- In vitro assays have shown that this compound can affect cell proliferation and apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

- Neuroprotective Effects :

Safety and Toxicity

While the biological activity is promising, safety profiles must be established through rigorous toxicity studies. Current data on the safety of this compound is limited, emphasizing the need for further research.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate, and what reagents are typically employed?

- Methodology :

- Route 1 : Reductive amination of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate with benzaldehyde, using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere .

- Route 2 : Nucleophilic substitution of tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 1067230-64-1) with benzylamine, requiring a base like triethylamine in dichloromethane at 0–20°C .

- Critical Conditions :

- Temperature control (0–20°C) to minimize side reactions.

- Use of chiral starting materials to preserve stereochemistry .

Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are preferred?

- Techniques :

- Chiral HPLC : Baseline separation using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- X-ray Crystallography : Definitive confirmation of the (3S) configuration, as demonstrated for structurally similar compounds (e.g., CAS 252574-03-1) .

- NMR with Chiral Shift Reagents : Europium-based reagents to distinguish enantiomers .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, particularly when scaling reactions?

- Strategies :

- Catalytic Asymmetric Synthesis : Use of chiral catalysts like (R)-BINAP with palladium for Suzuki couplings in related pyrrolidine derivatives .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Data Contradictions :

- reports racemization at >25°C during sulfonylation, while notes stability of the tert-butyl carbamate group under acidic conditions. Optimization requires balancing temperature and reagent selection .

Q. What are the challenges in selectively removing the tert-butyl carbamate (Boc) group without cleaving the benzylamine moiety?

- Methodology :

- Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C to RT) removes Boc but may protonate the benzylamine. Neutralization with aqueous NaHCO3 is critical .

- Alternative Protecting Groups : Use of acid-labile groups (e.g., Fmoc) for benzylamine if Boc removal is problematic .

Q. How do solvent polarity and temperature affect reaction kinetics in functionalizing the pyrrolidine ring?

- Experimental Design :

- Solvent Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Polar solvents accelerate nucleophilic substitutions but may reduce enantioselectivity .

- Temperature Gradients : Lower temperatures (e.g., –20°C) improve stereochemical outcomes in alkylation steps, as shown in for bromomethyl derivatives .

Key Considerations

- Contradictions in Evidence : emphasizes racemization risks at elevated temperatures, while highlights the stability of Boc-protected intermediates. Researchers must validate conditions for each synthetic step.

- Advanced Applications : The compound’s pyrrolidine core is a scaffold for kinase inhibitors (e.g., JAK2/3), requiring precise functionalization at the 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.